![molecular formula C15H11N7O B3003626 3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892765-86-5](/img/structure/B3003626.png)
3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
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Overview
Description
The compound “3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine” is a complex organic molecule. It has been mentioned in the context of mononuclear copper (i) complexes bearing a similar ligand . These complexes have been synthesized and studied for their luminescent properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been prepared by reacting CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using crystallography and density functional theory calculations . For example, mononuclear copper (i) complexes based on a similar ligand have been found to exhibit blue light emission in solutions and bright green emission in the crystal state .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions leads to the formation of mononuclear copper (i) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, mononuclear copper (i) complexes based on a similar ligand have been found to exhibit blue light emission in solutions and bright green emission in the crystal state .Scientific Research Applications
Cancer Research
This compound has shown potential in cancer research due to its structural similarity to molecules that interact with various biological targets. The imidazole ring, a component of this compound, is known for its presence in substances with antitumor properties . Researchers have designed derivatives of this compound to inhibit EGFR kinase, which plays a crucial role in the proliferation of cancer cells .
Neuroprotective Agents
The compound’s ability to modulate biological pathways has made it a candidate for the development of neuroprotective agents. Studies have focused on designing new compounds based on this structure to gather more data for neuroprotective applications .
Antimicrobial Activity
Compounds containing the imidazole moiety, like our compound of interest, are known to exhibit a broad range of antimicrobial activities. This includes antibacterial, antifungal, and antiviral properties, making them valuable in the development of new antimicrobial agents .
Chemical Synthesis
As a versatile synthon, this compound is used in chemical synthesis to create a variety of complex molecules. Its reactive sites enable it to participate in multiple types of chemical reactions, aiding in the synthesis of diverse organic compounds .
Drug Development
The compound’s structure is conducive to modification, making it a valuable precursor in the synthesis of drugs. Its imidazole ring is a common feature in many pharmaceuticals, including those with anti-inflammatory and antipyretic effects .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This interaction with its targets can lead to changes in the enzyme’s activity, potentially affecting the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
It’s worth noting that compounds with similar structures have shown to reduce α-syn aggregation , which could imply an impact on protein folding and degradation pathways.
Pharmacokinetics
Compounds with similar structures have shown dose- and time-dependent pharmacokinetics . These compounds exhibited linear pharmacokinetics at lower doses, but nonlinear kinetics were more pronounced after multiple dosing . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by the dosage and frequency of administration.
Result of Action
Compounds with similar structures have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c16-13-12(19-21-22(13)11-4-2-1-3-5-11)15-18-14(20-23-15)10-6-8-17-9-7-10/h1-9H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNGBVNFGWJWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
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